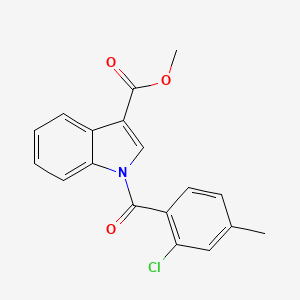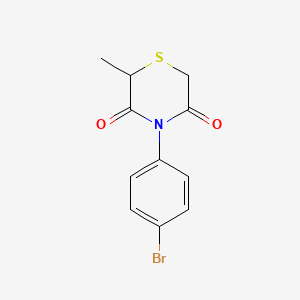
N-(3-(benzofuran-2-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzofuran-2-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide, also known as BFPVIP, is a compound that has been used in scientific research for its potential therapeutic properties. It is a small molecule that has been synthesized and studied for its effects on the body's biochemical and physiological processes.
科学的研究の応用
Comprehensive Analysis of N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide Applications
Antimicrobial Agents
Benzofuran: derivatives have been identified as promising scaffolds for the development of new antimicrobial agents. The unique structural features of benzofuran compounds, including the one , make them suitable for a wide range of biological and pharmacological applications. They have been found to be effective against various microbes, and their potential in antimicrobial therapy is significant .
Antioxidant Properties
The compound’s benzofuran and isoxazole moieties contribute to its antioxidant properties. These properties are crucial in combating oxidative stress, which can lead to cellular damage and diseases such as cancer. The compound’s ability to scavenge free radicals makes it a candidate for further research in antioxidant therapies .
Anti-Inflammatory Applications
Compounds with benzofuran and isoxazole structures have shown anti-inflammatory activities. This suggests that our compound of interest could be explored for its efficacy in reducing inflammation, which is a common pathway in many chronic diseases .
Antidepressant Effects
The structural complexity of benzofuran derivatives has been associated with potential antidepressant effects. This opens up avenues for the compound to be studied as a possible treatment for depression and related mood disorders .
Analgesic Potential
The analgesic properties of benzofuran derivatives indicate that the compound could be used to develop new pain-relief medications. Its efficacy in pain management could be a significant contribution to the pharmaceutical field .
Anticancer Activity
Given the compound’s antioxidant properties and its ability to interact with biological systems, there is a possibility that it could be used in the development of anticancer drugs. Its role in DNA protection and cellular integrity is particularly relevant in this context .
Hypoglycemic Effects
The presence of benzofuran in the compound suggests that it may have hypoglycemic activities, which could be beneficial in the treatment of diabetes by helping to lower blood sugar levels .
Antifungal Applications
The compound’s structure is conducive to antifungal activity, making it a potential candidate for the treatment of fungal infections. This application is especially important given the rising resistance to existing antifungal medications .
特性
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-17(14(2)24-21-13)9-10-19(22)20-11-5-7-16-12-15-6-3-4-8-18(15)23-16/h3-4,6,8,12H,5,7,9-11H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGRKQHMIHOJDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-{3-oxo-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2355931.png)

![2-[(thien-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2355934.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2355936.png)

![5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2355938.png)
![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)

![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2355944.png)
![3-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2355945.png)


